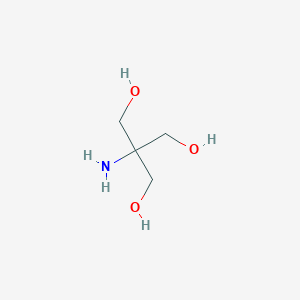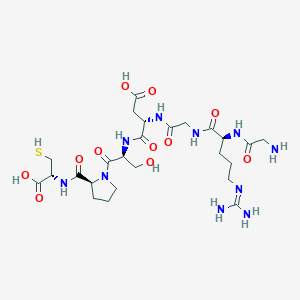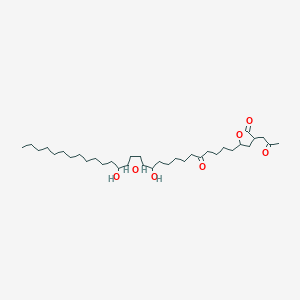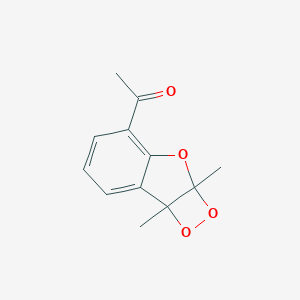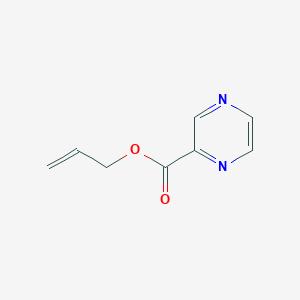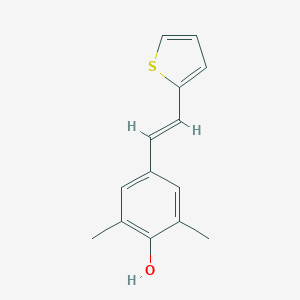
2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol, also known as DMTT, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mécanisme D'action
The exact mechanism of action of 2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol is not yet fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes involved in inflammation and oxidative stress, as well as modulate the expression of genes involved in cell proliferation and apoptosis.
Effets Biochimiques Et Physiologiques
2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol has been found to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activity. It has also been shown to modulate the expression of genes involved in cell proliferation and apoptosis, suggesting potential applications in cancer research. Additionally, 2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol in lab experiments is its ability to modulate multiple biological pathways, making it a valuable tool for investigating various biological processes. However, one limitation of using 2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol is that it has been found to have low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many potential future directions for research involving 2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol. One area of interest is its potential use in developing new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol and its potential applications in cancer research. Finally, more studies are needed to investigate the potential advantages and limitations of using 2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol in lab experiments, as well as its potential applications in other fields such as pharmacology and biochemistry.
Méthodes De Synthèse
2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol can be synthesized through a multi-step process involving the reaction of 2,6-dimethylphenol with 2-thiopheneacetic acid, followed by a Wittig reaction with methyltriphenylphosphonium bromide. This yields the intermediate compound, which can be further reacted with 2-bromoethylbenzene to produce 2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol.
Applications De Recherche Scientifique
2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol has been widely used in scientific research for its potential applications in various fields, including pharmacology, biochemistry, and neuroscience. It has been found to have a range of biological effects, including anti-inflammatory, antioxidant, and antitumor activity. 2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
125721-82-6 |
|---|---|
Nom du produit |
2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol |
Formule moléculaire |
C14H14OS |
Poids moléculaire |
230.33 g/mol |
Nom IUPAC |
2,6-dimethyl-4-[(E)-2-thiophen-2-ylethenyl]phenol |
InChI |
InChI=1S/C14H14OS/c1-10-8-12(9-11(2)14(10)15)5-6-13-4-3-7-16-13/h3-9,15H,1-2H3/b6-5+ |
Clé InChI |
CUTHZVKEIWXBMP-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC(=CC(=C1O)C)/C=C/C2=CC=CS2 |
SMILES |
CC1=CC(=CC(=C1O)C)C=CC2=CC=CS2 |
SMILES canonique |
CC1=CC(=CC(=C1O)C)C=CC2=CC=CS2 |
Synonymes |
2,6-dimethyl-4-(2-(2-thienyl)ethenyl)phenol BI-L 226 BI-L-226 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



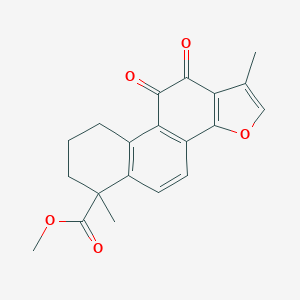
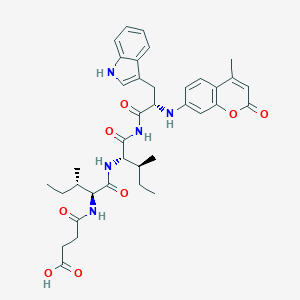
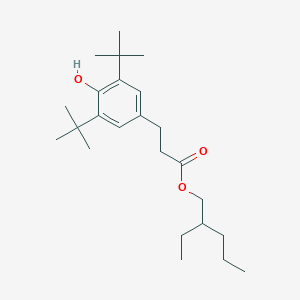
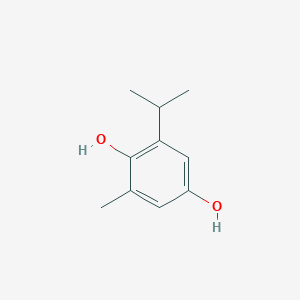
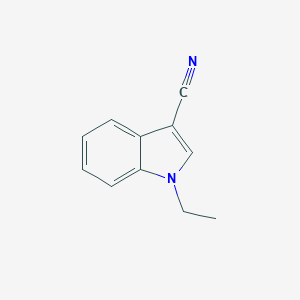
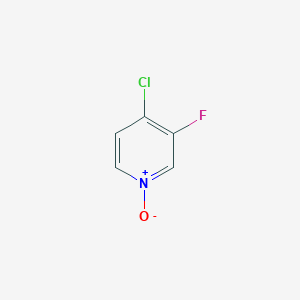
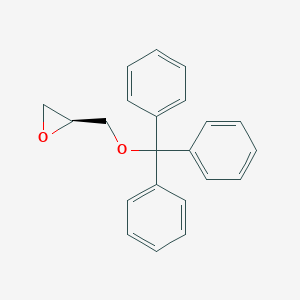
![2,3-dihydro-1H-imidazo[1,5-a]benzimidazole](/img/structure/B145236.png)
